molecular formula C10H8N2O4 B8811037 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide CAS No. 113211-25-9

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide

Cat. No. B8811037
M. Wt: 220.18 g/mol
InChI Key: GEOOVYBHZDGENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113211-25-9

Product Name

2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyacetamide

InChI

InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13)

InChI Key

GEOOVYBHZDGENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (2.67 g, 19.31 mmol) was added to a solution of N-hydroxyphthalimide (3.0 g, 18.39 mmol) in anhydrous DMF (37 mL) at 0° C. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 1 h. The reaction mixture was cooled to 0° C. and 2-bromoacetamide (2.79 g, 20.23 mmol) was added. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature overnight. The reaction mixture was poured into rapidly stirring water and the precipitated solid was collected by filtration and dried to afford 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide (2.0 g, 49%) as a yellow solid: 1H NMR (300 MHz, CD3OD) δ4.63 (2H, s), 7.85-7.88 (4H, m); ESI MS m/z 221 [C10H8N2O4+H]+.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxyisoindoline-1,3-dione (2.4 g, 14.71 mmol), 2-chloroacetamide (1.65 g, 17.65 mmol) and K2CO3 (2.44 g, 17.65 mmol) in 40 mL of DMF was stirred at 90° C. overnight. The solid was removed by filtration and the solution was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with EtOAc/methanol gradient to afford the title compound. 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.89 (dd, 1H), 7.68-7.64 (m, 2H), 7.45-7.43 (m, 2H), 7.35 (s, 1H), 4.23 (s, 2H). LCMS (method A): [MH]+=221, tR=2.665 min.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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